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Introduction
Erythrityl tetranitrate (ETN), a nitrate ester of erythritol, is a compound of significant interest

in both the pharmaceutical and energetic materials fields. Medically, it has been explored as a

vasodilator for the treatment of angina, functioning similarly to nitroglycerin. In the realm of

energetic materials, its high detonation velocity and positive oxygen balance make it a subject

of ongoing research. A thorough understanding of its thermodynamic properties is crucial for its

safe handling, formulation, and application in both domains. This technical guide provides a

comprehensive overview of the core thermodynamic properties of ETN, detailing experimental

methodologies and key data presented in a structured format.

Core Thermodynamic and Physical Properties
Erythrityl tetranitrate is a white crystalline solid with a molecular formula of C₄H₆N₄O₁₂ and a

molecular weight of 302.11 g/mol .[1] A summary of its key physical and thermodynamic

properties is presented in the tables below. It is important to note that while significant research

has been conducted on its thermal stability and decomposition, experimental data for some

fundamental thermodynamic properties, such as the standard enthalpy of formation and heat of

combustion, are not readily available in the peer-reviewed literature. Consequently, some

values are derived from computational studies.
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Table 1: Physical and General Properties of Erythrityl Tetranitrate

Property Value Source

Molecular Formula C₄H₆N₄O₁₂ [1]

Molecular Weight 302.11 g/mol [1]

Melting Point ~61 °C [1]

Density 1.77 - 1.827 g/cm³ [2][3]

Appearance White crystalline solid

Table 2: Thermodynamic Properties of Erythrityl Tetranitrate

Property Value Source

Heat Capacity (Cv) at room

temperature
0.98 J g⁻¹ K⁻¹ [4]

Global Activation Energy for

Decomposition
104.3 kJ/mol [2][5]

Pre-exponential Factor for

Decomposition
3.72 x 10⁹ s⁻¹ [2][5]

Detonation Velocity ~8206 m/s at 1.72 g/cm³

Standard Enthalpy of

Formation (ΔHf°)

Not readily available

experimentally; computational

estimates are utilized.

Standard Molar Entropy (S°)

Not readily available

experimentally; computational

estimates are utilized.

Heat of Combustion (ΔHc°)

Not readily available

experimentally; computational

estimates are utilized.
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Thermal Decomposition Pathway
The thermal decomposition of erythrityl tetranitrate is a critical aspect of its thermodynamic

profile, particularly concerning its stability and energetic performance. Studies have shown that

the decomposition of ETN begins with the unimolecular homolytic cleavage of the O-NO₂

bonds.[2][5][6] This initial step is the rate-limiting factor in its decomposition sequence. The

competing HONO elimination reaction is largely suppressed.[2][5][6]
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Gaseous Products
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Thermal Decomposition Pathway of ETN.

Experimental Protocols
The determination of the thermodynamic properties of energetic materials like ETN requires

specialized experimental techniques. The following sections detail the methodologies for two

key analytical methods used to study its thermal behavior.
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Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature. It is widely used to determine the melting point, heat of

fusion, and to study thermal decomposition kinetics.

Methodology:

Sample Preparation: A small, precisely weighed sample of ETN (typically 1-5 mg) is placed

into an aluminum or copper crucible. The crucible is then hermetically sealed.

Instrument Setup: The DSC instrument is calibrated using standard materials with known

melting points and enthalpies of fusion (e.g., indium).

Experimental Run: The sample and an empty reference crucible are placed in the DSC cell.

The cell is then heated at a constant rate (e.g., 5, 10, 15, and 20 K/min) under a controlled

atmosphere, typically an inert gas like nitrogen, to prevent oxidative reactions.

Data Analysis: The DSC curve plots the heat flow as a function of temperature. The melting

point is determined from the onset temperature of the melting endotherm. The heat of fusion

is calculated from the area of the melting peak. The exothermic decomposition peak provides

information about the decomposition temperature and enthalpy. Kinetic parameters like

activation energy can be determined using methods like the Kissinger analysis by performing

the experiment at multiple heating rates.
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Experimental Workflow for DSC Analysis.
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Automatic Pressure Tracking Adiabatic Calorimetry
(APTAC)
APTAC is a high-thermal-inertia adiabatic calorimeter used to study runaway chemical

reactions under near-adiabatic conditions, providing data on temperature and pressure

changes over time. This is particularly valuable for assessing the thermal hazards of energetic

materials.

Methodology:

Sample Loading: A larger sample of ETN (typically several grams) is loaded into a thin-

walled test cell (often made of stainless steel or titanium).

System Assembly: The test cell is placed inside a containment vessel. The system is

equipped with heaters, thermocouples, and pressure transducers.

Adiabatic Control: The experiment is initiated by heating the sample to a desired starting

temperature. The APTAC then enters a "heat-wait-search" mode to detect the onset of an

exothermic reaction. Once an exotherm is detected, the heaters on the containment vessel

track the sample temperature to maintain a near-zero temperature difference between the

test cell and its surroundings, thus achieving adiabatic conditions.

Pressure Tracking: A key feature of APTAC is its ability to maintain a minimal pressure

difference between the inside of the test cell and the containment vessel by injecting an inert

gas into the containment vessel. This prevents the rupture of the thin-walled test cell.

Data Acquisition: Temperature and pressure data are recorded as a function of time

throughout the exothermic event. This data can be used to determine key safety parameters

such as the time to maximum rate, the self-heating rate, and the adiabatic temperature rise.

Conclusion
The thermodynamic properties of Erythrityl Tetranitrate are of paramount importance for its

safe and effective use in its various applications. While experimental data on its thermal

decomposition and physical characteristics are well-documented, a notable gap exists in the

public domain for experimentally determined values of its standard enthalpy of formation,

standard molar entropy, and heat of combustion. Researchers and drug development
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professionals should be aware of this limitation and may need to rely on computational models

for these specific parameters. The experimental protocols outlined in this guide for DSC and

APTAC provide a foundation for the continued investigation and characterization of ETN and

other energetic materials, ensuring a more comprehensive understanding of their

thermodynamic behavior and associated hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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